molecular formula C9H9FIN B2744064 N-Cyclopropyl-4-fluoro-2-iodoaniline CAS No. 1696746-74-3

N-Cyclopropyl-4-fluoro-2-iodoaniline

Cat. No.: B2744064
CAS No.: 1696746-74-3
M. Wt: 277.081
InChI Key: BVNDHALFCGYFJP-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-fluoro-2-iodoaniline is a halogenated aniline derivative with a unique structural framework. Its molecular formula is C₉H₁₀FIN, featuring a cyclopropyl group attached to the aniline nitrogen, a fluorine substituent at the 4-position, and an iodine atom at the 2-position of the aromatic ring. Key identifiers include:

  • SMILES: C1CC1Nc1ccc(F)c(c1)I
  • InChIKey: Not explicitly provided in evidence, but derivable from related structures.
  • Reactivity: The iodine atom enables cross-coupling reactions (e.g., Suzuki, Heck), while the fluorine and cyclopropyl groups modulate electronic and steric properties .

This compound is valuable in medicinal chemistry and organic synthesis due to its dual halogenation and amine functionality, facilitating diverse transformations such as amination and nucleophilic substitution .

Properties

IUPAC Name

N-cyclopropyl-4-fluoro-2-iodoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FIN/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7,12H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNDHALFCGYFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696746-74-3
Record name N-cyclopropyl-4-fluoro-2-iodoaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-4-fluoro-2-iodoaniline typically involves the introduction of the cyclopropyl group, fluorine, and iodine atoms onto the aniline ring. One common method involves the reaction of 4-fluoro-2-iodoaniline with cyclopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-4-fluoro-2-iodoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, and cyclopropylamine.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Cyclopropyl-4-fluoro-2-iodoaniline depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets such as enzymes or receptors. The presence of the cyclopropyl group, fluorine, and iodine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and functional group impacts among N-Cyclopropyl-4-fluoro-2-iodoaniline and analogous compounds:

Compound Name Substituents Molecular Formula Key Functional Groups Notable Features
This compound Cyclopropyl (N), F (4), I (2) C₉H₁₀FIN Iodo, Fluoro, Aniline Enables cross-coupling
4-Fluoro-2-iodoaniline F (4), I (2) C₆H₅FIN Iodo, Fluoro, Aniline Base for derivatization
N-Isopropyl-4-fluoro-2-nitroaniline Isopropyl (N), F (4), NO₂ (2) C₉H₁₁FN₂O₂ Nitro, Fluoro, Aniline Strong electron-withdrawing
4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline Tetrafluoro-phenoxypropyl (N), I (4) C₁₅H₁₂F₄INO Iodo, Polyfluoro, Aniline Complex steric effects

Electronic and Steric Effects

  • Electron Density Modulation :

    • The cyclopropyl group exerts an electron-withdrawing effect via conjugation, reducing electron density at the aniline nitrogen compared to N-isopropyl (electron-donating) .
    • Nitro groups (in N-Isopropyl-4-fluoro-2-nitroaniline) strongly deactivate the ring, contrasting with iodine’s moderate electron-withdrawing nature .
  • Steric Considerations: The cyclopropyl group introduces less steric bulk compared to the tetrafluoro-phenoxypropyl substituent in ’s compound, which may hinder access to the aromatic ring in reactions .

Biological Activity

N-Cyclopropyl-4-fluoro-2-iodoaniline is an organic compound notable for its unique structural features, including a cyclopropyl group, a fluorine atom, and an iodine atom attached to an aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C10_{10}H9_{9}F I N
  • Molecular Weight : Approximately 329.06 g/mol
  • Appearance : Pale yellow crystalline powder
  • Melting Point : ~142 °C
  • Solubility : Low solubility in water; soluble in various organic solvents

The presence of the cyclopropyl group enhances the compound's reactivity and biological activity, making it valuable in both synthetic organic chemistry and medicinal applications. The iodine atom serves as a good leaving group, facilitating nucleophilic substitution reactions, while the aniline component contributes to potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-cancer and antibacterial properties. Its structural features allow it to interact effectively with biological targets such as enzymes or receptors, influencing its therapeutic potential.

Anticancer Properties

Studies have shown that this compound can inhibit the growth of specific cancer cell lines. The mechanism of action is thought to involve the compound's ability to interfere with cellular signaling pathways critical for cancer cell proliferation. For instance, it has been reported to induce apoptosis in certain cancer cell types, suggesting its potential as a chemotherapeutic agent.

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial activity against various pathogens. Its effectiveness is likely attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. This dual action makes it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The cyclopropyl group enhances binding affinity and selectivity towards certain biological targets compared to similar compounds lacking this substituent. Ongoing research aims to optimize its structure for improved efficacy.

Case Studies and Research Findings

  • Anticancer Study :
    • A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models.
    • Results indicated a dose-dependent inhibition of cell proliferation with IC50_{50} values ranging from 10 to 30 µM.
    • Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways.
  • Antibacterial Evaluation :
    • In vitro tests against Gram-positive and Gram-negative bacteria showed significant inhibition zones.
    • The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against Staphylococcus aureus and Escherichia coli.
    • Further studies suggested that this compound disrupts bacterial membrane integrity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Nucleophilic Substitution :
    • Reacting 4-fluoroaniline with cyclopropylamine in the presence of a base (e.g., sodium hydride or potassium carbonate) facilitates nucleophilic substitution.
  • Optimization :
    • Reaction conditions such as temperature and reagent ratios can be adjusted to maximize yield and purity.

Applications

This compound has potential applications across various fields:

Application AreaDescription
Pharmaceutical DevelopmentCandidate for anticancer or antimicrobial agents
Chemical ProbesUseful in studying biological pathways involving halogenated compounds
Synthetic Organic ChemistryBuilding block for more complex molecules

Q & A

Q. Critical Parameters :

  • Temperature : Lower temperatures (−78°C) minimize side reactions during iodination.
  • Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves cyclopropylation efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is essential due to polar byproducts.

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